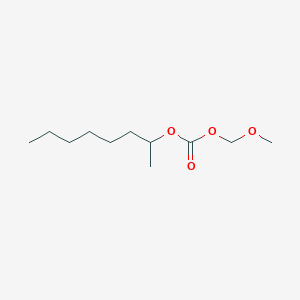![molecular formula C8H7N5OS B12546998 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 143770-03-0](/img/structure/B12546998.png)
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an azido group at the 2-position and two methyl groups at the 5 and 6 positions of the thieno[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then subjected to azidation. The azidation process can be carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogenation Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.
Copper Catalysts: For cycloaddition reactions.
Major Products Formed
Aminothieno[2,3-d]pyrimidines: Formed by reduction of the azido group.
Triazolothieno[2,3-d]pyrimidines: Formed by cycloaddition reactions.
Scientific Research Applications
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Materials Science: Utilized in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: Employed in the study of biological systems through bioorthogonal chemistry, where the azido group can be selectively modified in living organisms.
Mechanism of Action
The mechanism of action of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one largely depends on its chemical transformations. For instance, when used as a precursor in medicinal chemistry, the azido group can be converted to an amine, which can then interact with biological targets such as enzymes or receptors. The specific pathways and molecular targets would vary based on the final structure of the synthesized compounds.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the azido group and thus has different reactivity and applications.
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with an amino group instead of an azido group, leading to different chemical properties and biological activities.
Uniqueness
The presence of the azido group in 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo bioorthogonal reactions also makes it a useful tool in chemical biology.
Properties
CAS No. |
143770-03-0 |
|---|---|
Molecular Formula |
C8H7N5OS |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
2-azido-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N5OS/c1-3-4(2)15-7-5(3)6(14)10-8(11-7)12-13-9/h1-2H3,(H,10,11,14) |
InChI Key |
HIVRYNWEAMMBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



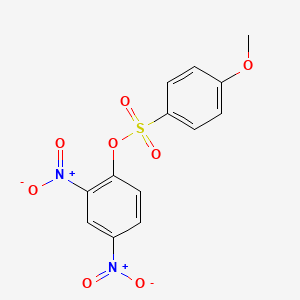
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)

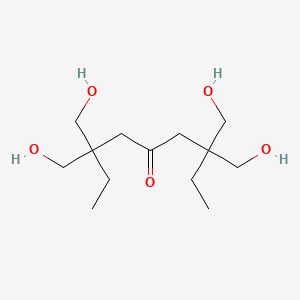
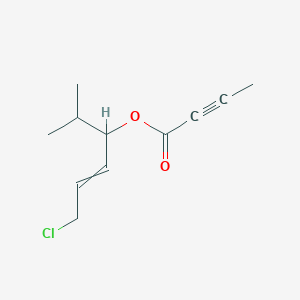
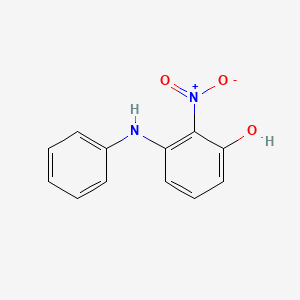
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)

![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
